N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-2-4-14(5-3-13)12-20-25(23,24)17-10-15-6-7-18(22)21-9-8-16(11-17)19(15)21/h2-5,10-11,20H,6-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLICLKYURMHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-[(4-methylphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide, is the M2 isoform of Pyruvate Kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism.
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid.
Biochemical Pathways
The compound affects the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid, which is essential for bacterial growth. This leads to a decrease in bacterial multiplication, making the compound bacteriostatic rather than bactericidal.
Pharmacokinetics
Sulfonamides, the class of drugs to which this compound belongs, are generally well absorbed orally.
Result of Action
The compound’s action results in a reduction in bacterial multiplication due to the inhibition of folic acid synthesis. This leads to a decrease in the growth and proliferation of bacteria.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides
Biological Activity
N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrroloquinoline backbone with sulfonamide functionality that is crucial for its biological activity. The synthesis typically involves multi-step organic reactions including cyclization and functionalization processes .
1. Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit varying degrees of antibacterial activity. For instance, compounds similar to N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline have been evaluated for their effectiveness against several bacterial strains. Studies show moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
2. Anticancer Properties
The anticancer potential of N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline has been explored in various in vitro studies. It has been observed that quinoline derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, some derivatives demonstrated selective activity against breast and renal cancer cell lines .
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in various physiological processes. For example:
- Acetylcholinesterase Inhibition : Some studies have indicated that related quinoline derivatives can effectively inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
- COX Inhibition : The anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes. This mechanism is critical in reducing inflammation and pain .
Case Studies
Case Study 1 : A study evaluating a series of quinoline derivatives found that specific modifications to the structure significantly enhanced antibacterial activity. The incorporation of sulfonamide groups was particularly beneficial in increasing the efficacy against resistant bacterial strains .
Case Study 2 : Another investigation focused on the anticancer effects of quinoline-based compounds demonstrated that certain derivatives could induce apoptosis in breast cancer cells through the activation of caspases .
Research Findings Summary
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SONH-) undergoes nucleophilic substitution under alkaline conditions. For example:
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Reaction with alkyl halides : Forms N-alkyl derivatives via deprotonation of the sulfonamide nitrogen, followed by alkylation.
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Aminolysis : Reacts with primary amines (e.g., methylamine) to yield substituted sulfonamides, enabling structural diversification .
Key Conditions :
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Base: KCO or NaH in anhydrous DMF.
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Temperature: 60–80°C.
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Yield: ~70–85% for alkylation.
Oxidation and Reduction of the Tetrahydroquinoline Ring
The tetrahydroquinoline ring undergoes redox transformations:
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Oxidation : Treating with KMnO in acidic conditions converts the tetrahydro ring to a fully aromatic quinoline system, forming 4-oxo-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide derivatives .
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Reduction : Catalytic hydrogenation (H, Pd/C) saturates the pyrrolo ring, producing decahydro analogues.
Impact :
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Aromaticity increases stability but reduces solubility.
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Saturation enhances conformational flexibility for biological targeting .
Cycloaddition Reactions
The pyrrolo moiety participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:
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Example : Reaction with benzonitrile oxide forms a fused isoxazoline ring, expanding the heterocyclic system .
Conditions :
Functionalization of the Carbonyl Group
The 4-oxo group undergoes condensation reactions:
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Schiff Base Formation : Reacts with aromatic amines (e.g., aniline) to form imine derivatives .
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Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, generating secondary alcohols .
Applications :
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Imine derivatives serve as intermediates for metal-chelating agents .
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Alcohol products are precursors for esterification.
Esterification and Amidation
The sulfonamide group facilitates ester/amide bond formation:
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Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form sulfonate esters .
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Amidation : Coupling with carboxylic acids via EDC/HOBt yields sulfonamide-linked amides .
Optimized Protocol :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine | 0–25°C | 80% |
| EDC/HOBt | DCM | 25°C | 75% |
Ring-Opening Reactions
Under strong acidic conditions (e.g., HSO), the pyrrolo ring undergoes hydrolysis:
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Product : A linear sulfonamide-quinoline derivative with a free amine group .
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Mechanism : Acid-catalyzed cleavage of the C-N bond in the pyrrolidine ring .
Applications :
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Generates intermediates for synthesizing open-chain analogues with modified bioactivity.
Metal-Catalyzed Cross-Couplings
The aryl bromide substituent (if present) participates in Suzuki-Miyaura couplings:
Significance :
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product Features | Yield |
|---|---|---|---|
| Nucleophilic Substitution | R-X, KCO, DMF, 80°C | Alkylated sulfonamides | 70–85% |
| Oxidation | KMnO, HSO, 50°C | Aromatic quinoline derivatives | 60–70% |
| Cycloaddition | Nitrile oxide, toluene, reflux | Isoxazoline-fused derivatives | 50–60% |
| Schiff Base Formation | Aniline, EtOH, reflux | Imine-linked analogues | 65–75% |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Cyclization reactions using aluminum chloride as a catalyst in high-boiling solvents like 1,2-dichlorobenzene at ~378 K are effective for forming the pyrroloquinoline core. Post-synthetic modifications, such as sulfonamide coupling, require careful control of stoichiometry and reaction time. Optimization involves adjusting solvent polarity (e.g., dichlorobenzene for cyclization) and catalyst loading to minimize side products. Purification via recrystallization (ethanol or ethyl acetate/hexane mixtures) improves purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic (¹H NMR, IR) and crystallographic techniques. For example, ¹H NMR can identify characteristic peaks (e.g., methylbenzyl protons at δ ~1.15 ppm and aromatic protons in the quinoline core). X-ray crystallography resolves stereochemical ambiguities, as seen in related pyrroloquinoline derivatives, where intermolecular C–H⋯π interactions and hydrogen bonding patterns validate the structure . Purity is confirmed via elemental analysis (C, H, N) and thermal methods (TGA/DSC) to assess decomposition profiles .
Q. What solvent systems and chromatographic methods are suitable for purifying this sulfonamide derivative?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF or NMP) for solubility during reactions. For column chromatography, silica gel with gradients of ethyl acetate/hexane (1:3 to 1:1) effectively separates sulfonamide byproducts. Recrystallization from ethanol or ethanol/water mixtures enhances crystalline purity, as demonstrated in analogous quinoline syntheses .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. For example, in related compounds, NMR may suggest a single isomer due to rapid equilibration, while X-ray reveals static disorder. Variable-temperature NMR or DFT calculations can model dynamic behavior. Cross-validation with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and mass spectrometry (m/z fragmentation patterns) provides additional evidence .
Q. What strategies address low yield in the final sulfonamide coupling step?
- Methodological Answer : Low yields may stem from steric hindrance at the quinoline 8-position. Use activating agents like EDCI/HOBt or Mitsunobu conditions for sulfonamide formation. Alternatively, introduce a directing group (e.g., nitro) prior to sulfonylation, followed by reduction. Monitor reaction progress via LC-MS to optimize stoichiometry and reaction time .
Q. How can researchers investigate the compound’s potential biological activity, and what assays are appropriate?
- Methodological Answer : Screen for antibacterial or enzyme inhibitory activity using microdilution assays (MIC determination) against Gram-positive/negative strains. For kinase inhibition, employ fluorescence-based ATPase assays. Computational docking (e.g., AutoDock Vina) into target proteins (e.g., DNA gyrase) provides mechanistic hypotheses. Prioritize in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) to evaluate selectivity .
Q. What crystallographic challenges arise in resolving the tetrahydro-4H-pyrroloquinoline core, and how are they mitigated?
- Methodological Answer : Disorder in the tetrahydrofuran ring is common. Collect high-resolution data (≤0.8 Å) and refine using restraints for bond lengths/angles. For severe disorder, model alternate conformers with partial occupancy. In related structures, hydrogen bonding networks (e.g., N–H⋯O) stabilize the lattice, reducing thermal motion artifacts .
Data Contradiction Analysis
Q. How should researchers interpret conflicting thermal analysis (TGA/DSC) and XRPD data regarding crystallinity?
- Methodological Answer : Discrepancies may indicate polymorphic transitions or amorphous content. Repeat TGA/DSC under controlled heating rates (e.g., 10 K/min) to detect hidden phase changes. Pair with variable-temperature XRPD to monitor structural transitions. For amorphous phases, solvent-mediated recrystallization (e.g., slurry conversion) can improve crystallinity .
Mechanistic Studies
Q. What mechanistic insights guide the design of analogs with improved stability?
- Methodological Answer : The 4-oxo group is prone to hydrolysis under acidic/basic conditions. Stabilize via electron-withdrawing substituents (e.g., fluorine) on the benzyl group. MD simulations predict hydrolytic susceptibility, while Hammett plots correlate substituent effects with degradation rates. Accelerated stability studies (40°C/75% RH) validate analog stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
